Gnetifolin A

Overview

Description

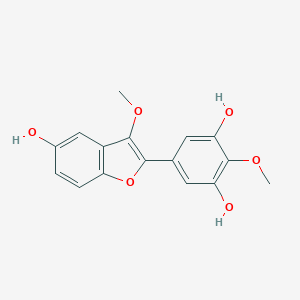

Gnetifolin A is a naturally occurring stilbenoid compound isolated from the ethyl acetate fraction of the stem of Gnetum parvifolium (Warb.) C.Y. Cheng. It is structurally characterized as 2-(3’,5’-dihydroxy-4’-methoxyphenyl)-3-methoxy-5-hydroxybenzofuran . Stilbenoids are known for their valuable properties, including antioxidant, anticancer, anti-diabetic, and anti-hypercholesterolemia activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gnetifolin A involves the isolation from the ethyl acetate fraction of the stem of Gnetum parvifolium. The structure is established using spectroscopic methods such as UV, IR, MS, 1H NMR, 13C NMR, and 2D-NMR .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. The compound is primarily obtained through extraction from natural sources, specifically from the stems of Gnetum parvifolium .

Chemical Reactions Analysis

Types of Reactions

Gnetifolin A, like other stilbenoids, can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce reduced stilbenoid derivatives .

Scientific Research Applications

Gnetifolin A has several scientific research applications, including:

Chemistry: It is used as a model compound for studying the chemical behavior of stilbenoids and their derivatives.

Biology: It is investigated for its potential biological activities, including antioxidant and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of Gnetifolin A involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant properties, scavenging free radicals and reducing oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Resveratrol: A well-known stilbenoid with antioxidant and anticancer properties.

Piceatannol: A stilbenoid with anti-inflammatory and anticancer activities.

Pterostilbene: A derivative of resveratrol with enhanced bioavailability and similar biological activities.

Gnetol: Another stilbenoid found in Gnetum species with antioxidant properties.

Uniqueness of Gnetifolin A

This compound is unique due to its specific structural features, including the presence of methoxy and hydroxy groups on the benzofuran ring. These structural characteristics contribute to its distinct chemical behavior and biological activities compared to other stilbenoids .

Biological Activity

Gnetifolin A, a stilbenolignan derived from the plant Gnetum parvifolium, has garnered attention due to its diverse biological activities. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes multiple hydroxyl groups that contribute to its biological properties. The compound has been studied for its potential pharmacological effects, including anti-inflammatory, antioxidative, antibacterial, anticancer, and antiviral activities .

Biological Activities

1. Antioxidant Activity

this compound exhibits significant antioxidant properties. Research has demonstrated that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells . The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay indicated that this compound has a strong capacity to reduce DPPH radicals, showcasing its potential as an antioxidant agent.

2. Anti-inflammatory Effects

In vitro studies have suggested that this compound can inhibit inflammatory pathways. It has been shown to downregulate pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in various cell lines . This activity positions this compound as a candidate for therapeutic applications in inflammatory diseases.

3. Anticancer Potential

this compound's anticancer effects have been explored in several studies. It has demonstrated the ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins . Furthermore, it inhibits cell proliferation by interfering with cell cycle progression.

4. Antiviral Activity

Recent molecular docking studies have highlighted this compound's potential as an antiviral agent against SARS-CoV-2. The compound showed promising binding affinities to the main protease of SARS-CoV-2, suggesting that it may inhibit viral replication . The binding affinity values obtained through molecular docking studies indicate that this compound could serve as a lead compound in developing antiviral therapies.

Case Studies

Several case studies have explored the pharmacological applications of this compound:

- Hepatoprotective Activity : In a study assessing the hepatoprotective effects of compounds derived from Gnetum ula, this compound was noted for its protective effects against carbon tetrachloride (CCl4) induced liver toxicity. The results indicated significant hepatoprotection at certain concentrations .

- In Vitro Studies : Various in vitro assays have been conducted using different cell lines to evaluate the safety and efficacy of this compound. For instance, MTT assays demonstrated low toxicity levels with effective protective measures against oxidative stress-induced damage .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

| Activity | Methodology | Findings |

|---|---|---|

| Antioxidant | DPPH Assay | Effective free radical scavenging |

| Anti-inflammatory | Cytokine Profiling | Downregulation of IL-6, TNF-α |

| Anticancer | Apoptosis Assays | Induction of apoptosis in cancer cell lines |

| Antiviral | Molecular Docking | Strong binding affinity to SARS-CoV-2 Mpro |

Properties

IUPAC Name |

5-(5-hydroxy-3-methoxy-1-benzofuran-2-yl)-2-methoxybenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-20-15-10-7-9(17)3-4-13(10)22-14(15)8-5-11(18)16(21-2)12(19)6-8/h3-7,17-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEHKJSYOQDIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1O)C2=C(C3=C(O2)C=CC(=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60160199 | |

| Record name | Gnetifolin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137476-72-3 | |

| Record name | Gnetifolin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137476723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gnetifolin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.